molecular formula C13H18ClN3O2 B3136297 Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- CAS No. 414881-87-1

Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-

Cat. No. B3136297
CAS RN: 414881-87-1
M. Wt: 283.75 g/mol
InChI Key: UYIORSOVURCUCU-UHFFFAOYSA-N
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Description

“Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is a compound with the linear formula C17H15ClN4O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is represented by the linear formula C17H15ClN4O5 . The molecular weight of this compound is 390.786 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

  • Synthesis and Pharmacological Properties : Piperazine derivatives have been synthesized and evaluated for various pharmacological effects. Naphthylpiperazines and tetralylpiperazines, for instance, have been studied for their potential neurotropic and cardiovascular effects. Some derivatives have shown significant activity, such as antireserpine effects in mice and neuroleptic activity (Červená et al., 1975).

  • Optically Active Derivatives : Research into optically active piperazine derivatives has revealed their potential in treating conditions like hypertension. For example, certain enantiomers have shown antihypertensive effects on rats and have been studied for their binding to rat cardiac membranes (Ashimori et al., 1991).

  • Antimicrobial Studies : Piperazine derivatives have been synthesized and tested for antimicrobial activity. These studies have explored their efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2007).

  • Molecular Structure Analysis : The molecular structure of certain piperazine compounds has been characterized, revealing intra- and intermolecular interactions that could influence their pharmacological properties (Wang et al., 2004).

  • Anti-TMV and Antimicrobial Activities : New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds have shown promising results against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).

  • Herbicidal and Plant Growth Regulating Properties : Piperazine derivatives have been explored for their potential as herbicides and plant growth regulators. Certain compounds have shown significant activity against specific plant species, indicating their potential in agricultural applications (Stoilkova et al., 2014).

  • Cancer Treatment Potential : Piperazine-derived molecules have been studied for their anticancer activities. For instance, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine has shown strong anti-tumor effects based on molecular docking studies (Demirağ et al., 2022).

  • Synthesis of Dopamine Uptake Inhibitors : Piperazine compounds have been synthesized for use as dopamine uptake inhibitors, which are important in the treatment of conditions like depression and Parkinson's disease. The scale-up synthesis of such compounds has been a focus to meet clinical demand (Ironside et al., 2002).

Safety and Hazards

“Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is considered hazardous. It is a flammable solid and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIORSOVURCUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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